![molecular formula C14H15N3O2 B572170 Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1355171-29-7](/img/structure/B572170.png)

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

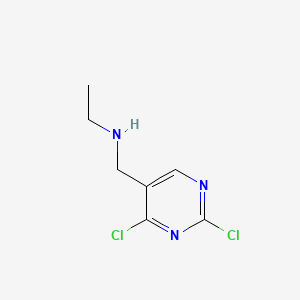

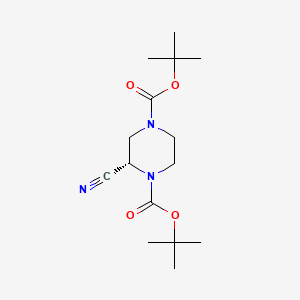

Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

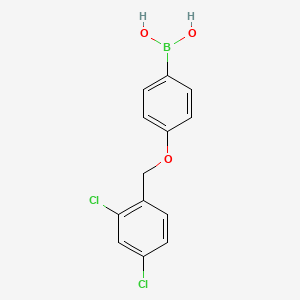

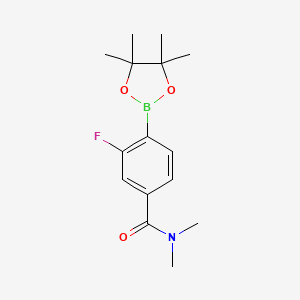

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridines involves a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

The synthesis of pyrazolo[4,3-c]pyridines involves iodine-mediated electrophilic cyclization and Suzuki cross-couplings .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Grošelj et al. (2015) developed a method for synthesizing 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, a compound related to Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, which could be useful for constructing a larger library of compounds for various applications (Grošelj et al., 2015).

- Dorn and Ozegowski (1982) focused on the synthesis of 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, which shares structural similarities with the compound . Their work provides insights into the chemical behaviors and potential rearrangements of similar compounds (Dorn & Ozegowski, 1982).

Potential Applications in Drug Development

- Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, suggesting potential applications in drug development and chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

- Samala et al. (2013) synthesized derivatives of this compound and evaluated them as inhibitors against Mycobacterium tuberculosis, highlighting its potential in developing novel therapeutics (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Chemical Structure and Stability

- Gubaidullin et al. (2014) studied the tautomerism and stability of a structurally related compound, providing insights into the chemical properties and stability of these types of compounds in different environments (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Antimicrobial Applications

- Elgemeie et al. (2017) synthesized novel derivatives of pyrazolo[4,3-c]pyridine and evaluated their antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Pyrazolo[3,4-b]pyridine, a closely related compound, is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines . For instance, a pyrazolo[3,4-b]pyridine derivative inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Molecular Mechanism

Related compounds have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . These compounds inhibit TRKA, leading to the suppression of downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .

Temporal Effects in Laboratory Settings

Eigenschaften

IUPAC Name |

benzyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-13-12(9-17)8-15-16-13/h1-5,8H,6-7,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYVAXIQTIQDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NN=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741089 |

Source

|

| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355171-29-7 |

Source

|

| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)